B1575502 MART 1 peptide

MART 1 peptide

Cat. No.: B1575502
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Germline-governed Recognition Of A Cancer Epitope By An Immunodominant Human T Cell Receptor Chain C

Scientific Research Applications

1. Immunotherapy in Melanoma

MART 1 peptide has shown significant promise in melanoma treatment through immunotherapy. Clinical trials have used peptides derived from MART 1 to induce specific immune responses against melanoma tumors. For instance, in one study, a patient with metastatic melanoma showed major regression under continued immunization with peptides derived from MART 1, leading to an oligoclonal expansion of MART 1-specific cytotoxic T lymphocytes (CTLs). This indicates the peptide's potential in inducing effective immune responses against melanoma cells, contributing to tumor regression (Jäger et al., 2000).

2. T-cell Receptor Specificity and Cross-Reactivity

The structural changes in MART 1 peptides can significantly affect T cell recognition, which is crucial in immunotherapy. Research has shown that small modifications in MART 1 peptides can result in either a strong immune response or a lack thereof. This variability is important for understanding TCR specificity and for designing peptide-based immunotherapies. The cross-reactivity of T cells towards different this compound variants further complicates the predictability of immune responses (Borbulevych et al., 2007).

3. Vaccine Development

MART 1 peptides have been explored in the development of cancer vaccines. A specific example is the MART-1:26-35(27L) peptide vaccine, which may induce a cytotoxic T-lymphocyte response against MART-1-expressing tumor cells, potentially decreasing tumor growth. This highlights the peptide's role in developing therapeutic vaccines for melanoma treatment (Definitions, 2020).

Properties

sequence

ELAGIGILTV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Germline-governed Recognition Of A Cancer Epitope By An Immunodominant Human T Cell Receptor Chain C (1-10)

Origin of Product

United States

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